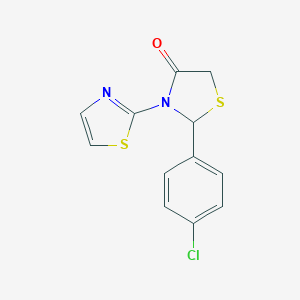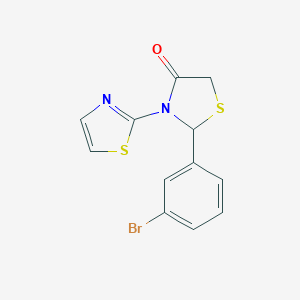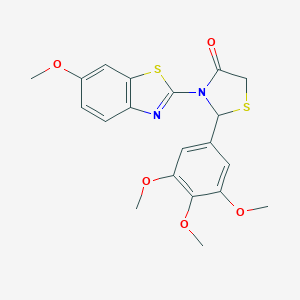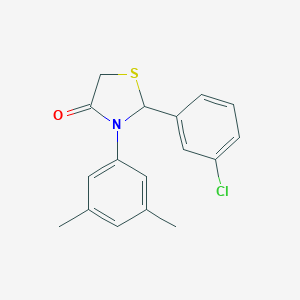
2-(2-Ethylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylphenyl)-2-propanol, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional Chinese medicine for its bronchodilator and decongestant properties. In recent years, it has gained popularity as a weight loss supplement and performance enhancer.
Mechanism of Action
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal gland. This leads to increased heart rate, blood pressure, and bronchodilation. Ephedrine also stimulates the release of dopamine and serotonin, leading to increased alertness and mood enhancement.
Biochemical and Physiological Effects:
Ephedrine has been shown to increase metabolic rate, leading to weight loss. It has also been shown to improve athletic performance by increasing endurance and reducing fatigue. However, 2-(2-Ethylphenyl)-2-propanol can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular disease.
Advantages and Limitations for Lab Experiments
Ephedrine has many advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from plant sources. However, 2-(2-Ethylphenyl)-2-propanol can also be toxic at high doses, making it important to use appropriate safety precautions in the lab.
Future Directions
Future research on 2-(2-Ethylphenyl)-2-propanol could focus on its potential as a treatment for various medical conditions, including asthma, nasal congestion, and obesity. Additionally, research could explore the potential of this compound as a cognitive enhancer or as a treatment for neurological disorders such as Parkinson's disease. Finally, research could focus on developing safer and more effective forms of this compound, with fewer negative side effects on the cardiovascular system.
Synthesis Methods
Ephedrine can be synthesized from the plant Ephedra sinica, or through chemical synthesis. The chemical synthesis involves the condensation of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2-(2-ethylphenyl)-2-nitroethanol. This intermediate is then reduced with hydrogen gas over a palladium catalyst to produce 2-(2-Ethylphenyl)-2-propanol.
Scientific Research Applications
Ephedrine has been extensively studied for its effects on the central nervous system and its potential as a treatment for various medical conditions. It has been shown to have bronchodilator and decongestant properties, making it useful in the treatment of asthma and nasal congestion. Additionally, 2-(2-Ethylphenyl)-2-propanol has been studied for its potential as a weight loss supplement and performance enhancer.
properties
IUPAC Name |
2-(2-ethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOIYAXRYHLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-{4-[2-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B494200.png)